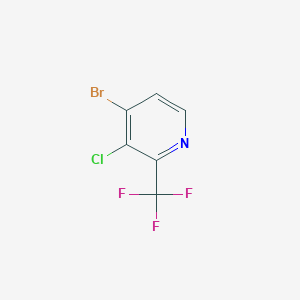

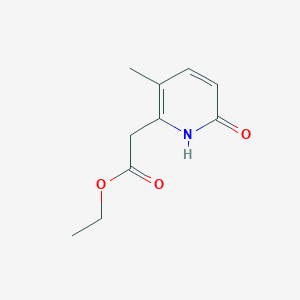

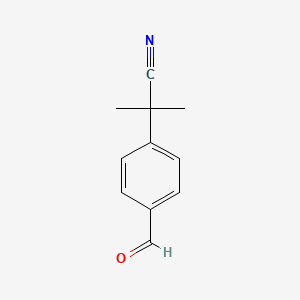

![molecular formula C12H22N2O2 B1403674 exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1408074-85-0](/img/structure/B1403674.png)

exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Vue d'ensemble

Description

“exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is a nitrogen-containing heterocycle . This core structure has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .

Synthesis Analysis

The synthesis of structures similar to “exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” has been achieved through various methods. For instance, an efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another approach involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .Molecular Structure Analysis

The geometric structure calculations of derivatives based on bicyclo[3.2.1]octane were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .Chemical Reactions Analysis

A series of nitro group and aza nitrogen atom derivatives, based on bicyclo[3.2.1]octane, were designed and studied by theoretical methods . The reaction proceeds with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center .Physical And Chemical Properties Analysis

The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated by reasonable calculation methods to evaluate their comprehensive properties and establish the relationship between structure and performance .Applications De Recherche Scientifique

Synthesis of Constrained Amino Acids

The synthesis of new constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using exo- and endo-norbornene amino acids as chiral building blocks has been reported. This method provides access to optically pure amino acids which can be considered both alpha,gamma- and alpha,delta-diamino acids containing sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).

Amination and Ring Expansion

Treatment of exo-2-chloronorbornane with trichloramine-aluminum chloride resulted in ring expansion with incorporation of nitrogen. The major product of the rearrangement was 2-azabicyclo[3.2.1]octane, which highlights the potential of this method for creating novel nitrogen-containing structures (Kovacic et al., 1970).

Development of Nicotinic Acetylcholine Receptor Agonists

Three new azabicyclic amines, including exo-6-amino-8-azabicyclo[3.2.1]octane, have been prepared as isosteres of 3-aminoquinuclidine for drug discovery programs targeting cognitive deficits in schizophrenia. These compounds displayed significant α7 nicotinic acetylcholine receptor activity (Walker et al., 2008).

Synthesis of Exo- and Endo-6-Hydroxy- and 6,7-Epoxytropanes

Novel endo-6,7-epoxy-8-azabicyclo[3.2.1]octane derivatives have been synthesized. Their different reactivity compared to exo-analogues was exploited in the total synthesis of scopine, pseudoscopine, and nor-derivatives (Justice & Malpass, 1995).

Desymmetrization by Ring-Closing Metathesis

The 6,8-dioxabicyclo[3.2.1]octane skeleton, a common structural subunit in natural products, has been synthesized using a new strategy involving desymmetrization of trienes derived from diols via ring-closing metathesis. This method was used for the syntheses of exo-brevicomin and rac-endo- and enantiomerically enriched endo-brevicomin (Burke et al., 1999).

Orientations Futures

The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane has been a historical challenge and continues to be a future prospect . The development and design of high energy density compounds (HEDCs) with a good balance between performance and safety is an important subject .

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2S,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZCIFZEEFNPOF-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2CCC1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2CC[C@H]1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methyl-2,3-bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoyloxy]propyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-9-enoate](/img/structure/B1403598.png)

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)

![3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403608.png)

![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1403609.png)

![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)